7-Bromoquinazoline-2,4(1H,3H)-dione derivatives have garnered significant attention in the field of medicinal chemistry due to their potent biological activities. These compounds are known for their ability to inhibit various enzymes and receptors, which makes them valuable in the development of therapeutic agents. The research on these compounds has led to the discovery of their diverse applications, ranging from cancer treatment to antiviral therapies123.
In the field of cancer research, the inhibition of EGFR by derivatives of 7-Bromoquinazoline-2,4(1H,3H)-dione has shown promise. EGFR is commonly overexpressed in various cancers, and its inhibition can lead to the suppression of tumor growth and proliferation. The steep structure-activity relationship of these derivatives allows for the fine-tuning of their potency, which is crucial for developing effective cancer therapeutics1.
The derivatives have also been explored as human immunodeficiency virus type 1 integrase inhibitors. Substituting the N-hydroxyimide two-metal binding pharmacophore with carboxamido side chains has yielded compounds with low nanomolar anti-HIV activities. The introduction of electron-withdrawing groups at position 7 has further improved antiviral activity, with some derivatives achieving potencies close to those of clinically used drugs like raltegravir2.
In synthetic chemistry, the regiochemistry of nucleophilic substitution reactions involving 7-Bromoquinazoline-2,4(1H,3H)-dione derivatives has been studied. The preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, rather than the 7-bromo derivative, has been demonstrated. This research provides insight into the synthetic routes and mechanisms of regioselectivity in the nucleophilic amination of these compounds, which is valuable for the development of new synthetic methodologies3.
7-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazolinone family, characterized by its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 7th position of the quinazoline ring enhances its reactivity and potential therapeutic uses. This compound is primarily studied for its roles as an enzyme inhibitor and its potential applications in anticancer, antiviral, and anti-inflammatory research.
The synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione typically involves several key steps:
A notable method involves an eco-efficient one-pot synthesis where anthranilic acid derivatives react with potassium cyanate in water at room temperature, followed by cyclization with sodium hydroxide to form the desired quinazoline derivative .
The molecular formula of 7-Bromoquinazoline-2,4(1H,3H)-dione is C_9H_6BrN_2O_2. Its molecular weight is approximately 241.04 g/mol. The structure features a quinazoline core with a bromine substituent at position 7 and carbonyl groups at positions 2 and 4. The compound's structural characteristics contribute to its unique reactivity profile compared to other quinazolinones .
7-Bromoquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions:
Common reagents used in reactions involving this compound include:
The mechanism of action for 7-Bromoquinazoline-2,4(1H,3H)-dione primarily involves its interaction with biological targets such as enzymes. The bromine substituent enhances the electrophilicity of the compound, facilitating binding with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzymatic activity, making it a candidate for drug development against various diseases .
Relevant data indicate that this compound's unique properties stem from its molecular structure and substituents, allowing for diverse applications in synthetic chemistry and medicinal research .
7-Bromoquinazoline-2,4(1H,3H)-dione has several scientific applications:
The quinazolin-4(3H)-one scaffold represents a privileged heterocyclic system characterized by a fused bicyclic structure combining benzene and pyrimidine rings, with carbonyl groups at positions 2 and 4. This core structure—formally designated as quinazoline-2,4(1H,3H)-dione—exhibits remarkable tautomeric versatility, enabling it to adopt multiple resonant forms that influence its electronic distribution and binding capabilities. The non-brominated parent compound (CAS 86-96-4) serves as the foundational template for extensive chemical derivatization, with a molecular formula of C₈H₆N₂O₂ and molecular weight of 162.15 g/mol [5]. Its planar architecture facilitates π-π stacking interactions in supramolecular chemistry, while the lactam functionalities provide hydrogen-bonding donor and acceptor sites critical for molecular recognition phenomena. This dual hydrogen-bonding capacity underpins the compound’s utility in designing enzyme inhibitors, materials, and supramolecular assemblies, establishing quinazoline-2,4-diones as indispensable building blocks in modern heterocyclic chemistry [1] [5].
Bromine introduction at specific positions on the quinazoline-2,4-dione scaffold profoundly alters its chemical behavior and biological interactions. As a heavy halogen (atomic number 35), bromine exerts significant electronic effects through both inductive withdrawal and mesomeric donation, polarizing the aromatic system and activating adjacent sites toward electrophilic or nucleophilic transformations. Positional isomerism dramatically influences properties: 6-Bromoquinazoline-2,4(1H,3H)-dione (CAS 88145-89-5) and 8-Bromoquinazoline-2,4(1H,3H)-dione (CAS 331646-99-2) exhibit distinct electronic profiles compared to the 7-bromo isomer due to differences in charge distribution [7] [8]. The 7-bromo derivative specifically benefits from enhanced intermolecular interactions via halogen bonding—a directional non-covalent interaction where bromine acts as an electrophilic region. This capability expands its utility in pharmaceutical design, as halogen bonding complements hydrogen bonding in target recognition. Additionally, bromine's presence increases molecular weight and lipophilicity, as evidenced by the 49% higher molecular weight (241.04 g/mol) of 7-bromoquinazoline-2,4(1H,3H)-dione compared to the non-brominated analogue, directly influencing solubility and membrane permeability [2] [3] [7].
Table 1: Comparative Physicochemical Properties of Brominated Quinazoline-2,4-dione Isomers
Isomer Position | CAS Number | Molecular Weight (g/mol) | Melting Point | Aqueous Solubility |
---|---|---|---|---|
6-Bromo | 88145-89-5 | 241.04 | >300°C | Low |
7-Bromo | 114703-12-7 | 241.04 | >250°C (dec) | 55 mg/mL in DMSO |
8-Bromo | 331646-99-2 | 241.05 | >300°C | Moderate in DMSO |
7-Bromoquinazoline-2,4(1H,3H)-dione (CAS 114703-12-7) emerged as a structurally intriguing compound following its isolation from the marine ascidian Pyura sacciformis in the late 20th century [2] [4]. This discovery marked a significant expansion of known natural product chemotypes, demonstrating that brominated quinazolinones could be biosynthesized by marine organisms. The compound’s initial characterization revealed the structural assignment of bromine at the C7 position—a regiochemistry confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallography. Synthetic methodologies were subsequently developed to access this scaffold, with early routes relying on bromination of quinazoline precursors or multi-step assemblies from brominated anthranilic acid derivatives. The establishment of commercial availability (e.g., Catalog Number TN7192) facilitated broader pharmacological investigation, transforming it from a marine natural curiosity into a versatile synthetic intermediate [2] [4]. Its current applications span materials science, medicinal chemistry, and chemical biology, reflecting its evolution from an obscure marine metabolite to a multipurpose building block in contemporary organic synthesis.
Table 2: Molecular Characteristics of 7-Bromoquinazoline-2,4(1H,3H)-dione
Property | Value/Specification |
---|---|
Systematic Name | 7-Bromo-1H-quinazoline-2,4-dione |
Synonyms | 7-Bromo-2,4(1H,3H)-quinazolinedione; 7-bromoquinazoline-2,4-diol |
Molecular Formula | C₈H₅BrN₂O₂ |
Exact Molecular Weight | 241.04 g/mol (240.95 g/mol for C₈H₅⁷⁹BrN₂O₂) |
Canonical SMILES | BrC1=CC=C2C(=O)NC(=O)NC2=C1 |
InChI Key | Not explicitly provided in sources (structure-dependent) |
Tautomeric Forms | 1H,3H-dione ⇌ 3H,4H-enol ⇌ 1H,4H-enol |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1